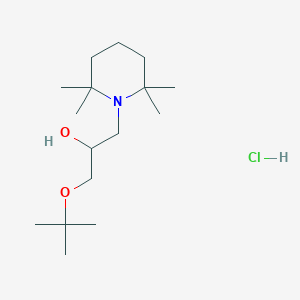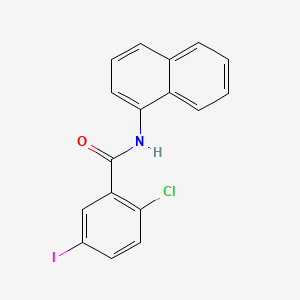![molecular formula C22H30N4O B6119465 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine is a synthetic compound that has gained popularity in scientific research due to its unique properties. This compound is commonly referred to as CCT or CCT137690 and belongs to the class of piperidine-based compounds. CCT137690 is a potent and selective inhibitor of the kinases MELK and RPS6KA5, which are involved in various cellular processes such as cell cycle regulation, proliferation, and survival.
作用機序
CCT137690 exerts its effects by selectively inhibiting the kinases MELK and RPS6KA5, which are involved in multiple cellular processes. MELK is a serine/threonine kinase that regulates cell cycle progression and is overexpressed in various types of cancer. RPS6KA5, also known as MSK1, is a kinase that regulates gene expression and is involved in the response to cellular stress. By inhibiting these kinases, CCT137690 disrupts key cellular processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, CCT137690 induces cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In stem cells, CCT137690 promotes differentiation into specific cell types, which can be useful in regenerative medicine. In animal models of Alzheimer's disease, CCT137690 improves cognitive function and reduces neuroinflammation.
実験室実験の利点と制限
CCT137690 has several advantages for laboratory experiments, including its high potency and selectivity for MELK and RPS6KA5. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels in cell culture or animal models. Additionally, the high cost of synthesis and purification can limit its widespread use in research.
将来の方向性
There are several potential future directions for research on CCT137690. One area of interest is its potential as a cancer therapy, either alone or in combination with other treatments. Another area of interest is its potential for regenerative medicine, particularly in promoting the differentiation of stem cells. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cognitive function and neuroinflammation in animal models of Alzheimer's disease.
合成法
The synthesis of CCT137690 involves a multistep process that includes the preparation of the key intermediate compound, 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid, followed by coupling with 2-phenylethylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
CCT137690 has been extensively studied in various fields of scientific research, including cancer biology, stem cell research, and neurobiology. In cancer research, CCT137690 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In stem cell research, CCT137690 has been found to promote the differentiation of stem cells into specific cell types, which can be useful in regenerative medicine. In neurobiology, CCT137690 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-[2-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c27-22(21-17-26(24-23-21)20-12-5-2-6-13-20)25-16-8-7-11-19(25)15-14-18-9-3-1-4-10-18/h1,3-4,9-10,17,19-20H,2,5-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUDZUOEFPDLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate](/img/structure/B6119384.png)
![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
![ethyl 3-[(4-hydroxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6119397.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B6119422.png)
![N-(5-{[(3-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6119424.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6119428.png)
![5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6119436.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119482.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6119486.png)
